molecular formula C11H8N2O2 B1364830 3-(Pyrazin-2-yloxy)benzaldehyde CAS No. 887344-44-7

3-(Pyrazin-2-yloxy)benzaldehyde

Cat. No. B1364830
M. Wt: 200.19 g/mol
InChI Key: XBVLRDWQVHJLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrazin-2-yloxy)benzaldehyde is a chemical compound with the molecular formula C11H8N2O2 and a molecular weight of 200.2 . It is also known by its IUPAC name, 3-(2-pyrazinyloxy)benzaldehyde .


Molecular Structure Analysis

The InChI code for 3-(Pyrazin-2-yloxy)benzaldehyde is 1S/C11H8N2O2/c14-8-9-2-1-3-10(6-9)15-11-7-12-4-5-13-11/h1-8H . This indicates that the molecule consists of a benzaldehyde group (a benzene ring with a formyl group) linked to a pyrazine ring (a six-membered ring with two nitrogen atoms) via an ether linkage.


Physical And Chemical Properties Analysis

3-(Pyrazin-2-yloxy)benzaldehyde is a solid powder at ambient temperature . Further physical and chemical properties are not specified in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Research has demonstrated the use of benzaldehyde derivatives, including compounds similar to 3-(Pyrazin-2-yloxy)benzaldehyde, in the synthesis of various heterocyclic compounds. These processes often involve cyclocondensation reactions and have applications in creating bioactive molecules (Khoshkholgh et al., 2012), (Katkar et al., 2011).

Catalytic Transformations

  • Benzaldehyde derivatives are utilized in various catalytic transformations, such as in the synthesis of dienes and aldehydes. This involves catalytic reactions that can be applied to different derivatives for the cleavage of ether rings and the formation of functionalized compounds (Yeh et al., 2004).

Formation of Tricyclic Scaffolds

  • There has been a development of efficient strategies for synthesizing tricyclic scaffolds like benzofuro[2,3-b]pyrazines using processes that include multistep cascade sequences. These processes utilize benzaldehyde derivatives and have been found to exhibit significant anticancer activity (Wang et al., 2019).

Synthesis of Pyrano[2,3-d]pyrimidines

  • Benzaldehydes are also used in the microwave-assisted synthesis of pyrano[2,3-d]pyrimidines and related compounds, showcasing their utility in facilitating novel synthetic methodologies (Devi et al., 2003).

Investigation of Steric Effects

  • Studies involving benzaldehyde derivatives have been conducted to understand steric effects in certain chemical reactions. These studies help in understanding the mechanism of reactions involving such compounds (Glas et al., 2001).

properties

IUPAC Name

3-pyrazin-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-8-9-2-1-3-10(6-9)15-11-7-12-4-5-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVLRDWQVHJLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397535
Record name 3-(Pyrazin-2-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrazin-2-yloxy)benzaldehyde

CAS RN

887344-44-7
Record name 3-(2-Pyrazinyloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887344-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Pyrazin-2-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.